[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde is a heterocyclic compound with the molecular formula C7H5N3O. It is known for its unique structure, which includes a triazole ring fused to a pyridine ring, and an aldehyde functional group at the 6-position. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
It’s likely that it interacts with its targets through a similar mechanism as other 1,2,4-triazolo[1,5-a]pyridine derivatives, which typically involve binding to the active site of the target protein and modulating its activity .
Biochemical Pathways
Given its structural similarity to 1,2,4-triazolo[1,5-a]pyridine, it may impact pathways related to immune response, oxygen sensing, and signal transduction
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against various cancer cell lines . They can inhibit the growth and colony formation of cancer cells, induce cell apoptosis and cell cycle arrest, and regulate cell cycle-related and apoptosis-related proteins .
Biochemical Analysis
Biochemical Properties
[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde plays a crucial role in biochemical reactions, particularly as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . These interactions are essential for its biological activity, as the compound binds to the active sites of these enzymes, inhibiting their function. This inhibition can lead to various downstream effects, including the modulation of signaling pathways and gene expression .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This modulation can result in cell cycle arrest, apoptosis, and changes in gene expression, highlighting the compound’s potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, binding to their active sites and preventing their normal function . This inhibition can lead to changes in gene expression and cellular metabolism, contributing to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for sustained biological activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biological activity . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall pharmacological profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for its role in modulating cellular processes and exerting its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications. The microwave-mediated synthesis, in particular, offers a rapid and efficient route that can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: [1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid.
Reduction: [1,2,4]Triazolo[1,5-a]pyridine-6-methanol.
Substitution: Various substituted triazolo[1,5-a]pyridines depending on the nucleophile used.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
[1,2,4]Triazolo[1,5-a]pyrimidinone: Contains a carbonyl group at the 2-position of the pyrimidine ring.
[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid: Oxidized form of [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde.
Uniqueness
This compound is unique due to its aldehyde functional group, which allows for further chemical modifications and derivatizations. This makes it a versatile intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-6-1-2-7-8-5-9-10(7)3-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLGZKAGHAOGFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665453 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614750-81-1 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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